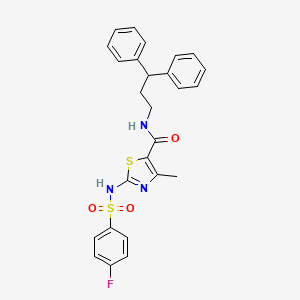
2,3-Diazabicyclo(2.2.2)octane, 2,3-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diazabicyclo(2.2.2)octane, 2,3-diphenyl- is a bicyclic organic compound that features a unique structure with two nitrogen atoms and two phenyl groups. This compound is known for its high nucleophilicity and basicity, making it a valuable reagent and catalyst in various organic synthesis reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diazabicyclo(2.2.2)octane, 2,3-diphenyl- typically involves the cycloaddition of azomethine ylides with dipolarophiles. For instance, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate can yield the desired product . The reaction conditions often include room temperature and the use of solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar cycloaddition reactions on a larger scale, with optimizations for yield and purity.
化学反应分析
Types of Reactions
2,3-Diazabicyclo(2.2.2)octane, 2,3-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions due to its high nucleophilicity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized nitrogen compounds, while substitution reactions can produce a range of substituted derivatives.
科学研究应用
2,3-Diazabicyclo(2.2.2)octane, 2,3-diphenyl- has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions like the Baylis-Hillman reaction.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development due to its unique structure and reactivity.
作用机制
The mechanism by which 2,3-Diazabicyclo(2.2.2)octane, 2,3-diphenyl- exerts its effects involves its high nucleophilicity and basicity. It can act as a nucleophilic catalyst, facilitating various organic reactions by stabilizing transition states and intermediates. Its molecular targets include electrophilic centers in organic molecules, where it can donate electron density to promote reaction progress .
相似化合物的比较
Similar Compounds
1,4-Diazabicyclo(2.2.2)octane (DABCO): Similar in structure but lacks the phenyl groups, making it less sterically hindered and more versatile in certain reactions.
Uniqueness
2,3-Diazabicyclo(2.2.2)octane, 2,3-diphenyl- is unique due to the presence of phenyl groups, which can influence its reactivity and steric properties. This makes it particularly useful in specific catalytic applications where steric hindrance can play a role in selectivity and reaction outcomes .
属性
CAS 编号 |
63378-90-5 |
|---|---|
分子式 |
C18H20N2 |
分子量 |
264.4 g/mol |
IUPAC 名称 |
2,3-diphenyl-2,3-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C18H20N2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20(19)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |
InChI 键 |
VUQZYOFTXMLWOT-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CCC1N(N2C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(2-Isopropyl-6-methylphenyl)-8-(2-methoxyphenyl)-2-methylamino-8h-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13941445.png)





![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)





